3-[(Trifluoromethyl)sulfonyl]propanoic acid
Description
3-[(Trifluoromethyl)sulfonyl]propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with a trifluoromethylsulfonyl (-SO₂CF₃) group. This electron-withdrawing group enhances the acidity of the carboxylic acid moiety, making the compound valuable in synthetic chemistry, particularly as a catalyst or intermediate in pharmaceuticals and agrochemicals . Its structural uniqueness lies in the combination of sulfonyl and trifluoromethyl groups, which synergistically influence reactivity and stability.
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c5-4(6,7)12(10,11)2-1-3(8)9/h1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOBHGDCJOQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Trifluoromethyl)sulfonyl]propanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of trifluoromethylsulfonyl chloride with a propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
CF3SO2Cl+CH3CH2COOH→CF3SO2CH2CH2COOH+HCl
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethylsulfonyl group enhances the compound's stability under oxidative conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Carboxylic Acid Oxidation | KMnO₄ or CrO₃ in acidic media | 3-[(Trifluoromethyl)sulfonyl]propanal | Forms aldehydes via decarboxylation. |
| Sulfonyl Group Oxidation | H₂O₂, O₃ | Trifluoromethanesulfonic acid (CF₃SO₃H) | Rare; requires strong oxidizers. |
The electron-withdrawing nature of the –SO₂CF₃ group increases the acidity of the α-hydrogens (pKa ≈ 2.8–3.5) , facilitating decarboxylation under mild conditions.
Reduction Reactions
Reductive transformations target both the carboxylic acid and sulfonyl groups:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄ or BH₃·THF | 3-[(Trifluoromethyl)sulfonyl]propanol | Yields primary alcohols. |
| Sulfonyl Group Reduction | Zn/HCl or NaBH₄/I₂ | 3-(Trifluoromethyl)thiopropanoic acid | Converts –SO₂CF₃ to –SCF₃. |
The –SO₂CF₃ group resists reduction under most conditions, but specialized protocols (e.g., Zn/HCl) achieve partial conversion to thioethers.
Esterification and Amidation
The carboxylic acid undergoes typical derivatization reactions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Esterification | SOCl₂/ROH or DCC/DMAP | Sulfonylpropanoate esters | High yields (75–90%). |
| Amidation | EDC/HOBt or HATU | Sulfonylpropanoamide derivatives | Used in peptide coupling. |
Ester derivatives are intermediates in drug synthesis, particularly for protease inhibitors .
Substitution Reactions
The sulfonyl group participates in nucleophilic substitutions:
Decarboxylation
Thermal or catalytic decarboxylation is prominent due to the electron-withdrawing –SO₂CF₃ group:
| Conditions | Catalyst | Products | Notes |
|---|---|---|---|
| Thermal (150–200°C) | None | CO₂ + 2-(Trifluoromethylsulfonyl)ethane | Major pathway in pyrolysis. |
| Metal-Catalyzed | Cu(OAc)₂ or Pd/C | Alkenes or alkanes | Yields depend on catalyst. |
Mechanistic Insights
-
Acidity : The –SO₂CF₃ group lowers the pKa of the carboxylic acid to ~2.5–3.0, enhancing its reactivity in deprotonation steps .
-
Electronic Effects : The –SO₂CF₃ group withdraws electron density, polarizing the C–S bond and facilitating nucleophilic attacks .
-
Steric Considerations : Steric hindrance from the trifluoromethyl group limits reactivity at the β-carbon.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance their pharmacological properties. TFMSA is being investigated for its potential in drug development due to the following reasons:
- Increased Potency : The presence of the trifluoromethyl group can significantly increase the potency of compounds by enhancing their lipophilicity and metabolic stability .
- Diverse Biological Activity : Compounds containing TFMSA have been studied for their effects on various biological pathways, including those involved in inflammation and cancer .
Enzyme Inhibition Studies
TFMSA derivatives have shown promise as enzyme inhibitors, particularly against protein tyrosine phosphatases (PTPs). Notable findings include:
- Selective Inhibition : Research indicates that derivatives of TFMSA can selectively inhibit PTPs such as YopH from Yersinia enterocolitica, with IC50 values indicating potent activity.
- Mechanistic Insights : Studies have demonstrated that modifications to the sulfonamide structure can enhance enzyme inhibition efficacy, making TFMSA a valuable scaffold for designing selective inhibitors.
Antimicrobial Activity
Emerging evidence suggests that TFMSA and its derivatives possess antimicrobial properties:
- Activity Against Pathogens : Compounds similar to TFMSA have exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria, indicating potential as antimicrobial agents.
- Case Studies : For instance, peptides derived from scorpion venom that incorporate sulfonamide structures have shown significant antimicrobial activity, suggesting that TFMSA could be further explored in antibiotic development.
Data Tables
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of protein tyrosine phosphatases demonstrated that TFMSA derivatives could inhibit YopH effectively. The research highlighted the structural requirements for achieving high potency and selectivity in enzyme inhibition.
Case Study 2: Antimicrobial Properties
Research on antimicrobial peptides revealed that modifications to the sulfonamide structure could lead to enhanced efficacy against bacterial strains. The study provided insights into how structural variations impact biological activity.
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The trifluoromethylsulfonyl group is a stronger electron-withdrawing group (EWG) compared to other substituents like methylsulfonyl (-SO₂CH₃) or trifluoromethyl (-CF₃). This results in significantly higher acidity for 3-[(Trifluoromethyl)sulfonyl]propanoic acid compared to analogs. For example:
- 3-(Methylsulfonyl)propanoic acid (CAS 645-83-0) has a pKa ~2.5–3.0 due to the -SO₂CH₃ group, whereas the trifluoromethylsulfonyl analog is expected to have a pKa <2.0, enhancing its utility in acidic reaction conditions .
Structural and Physical Properties
Crystallographic studies reveal distinct packing behaviors:
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid forms inversion dimers via O–H⋯O hydrogen bonds, stabilizing its crystal lattice .
Table 1: Key Physical Properties of Selected Compounds
Biological Activity
3-[(Trifluoromethyl)sulfonyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in research and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₅F₃O₄S, with a molecular weight of 206.14 g/mol. The trifluoromethyl group () enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets. The sulfonyl group () can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
The mechanism of action involves the interaction of this compound with specific enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases binding affinity towards hydrophobic pockets in proteins, which may modulate enzymatic activities or receptor functions. This interaction can lead to various biological effects, including anti-inflammatory, antibacterial, and anticancer activities .
Antibacterial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. In studies assessing minimum inhibitory concentrations (MICs), this compound showed promising activity against several bacterial strains, including E. coli and B. mycoides. The MIC values were significantly lower than those of non-fluorinated analogs, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing antibacterial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of various human cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values indicated that this compound exhibits greater potency than traditional chemotherapeutics like Doxorubicin in certain cases. Molecular docking studies further confirmed its potential to inhibit key proteins involved in cancer progression .
Case Studies
- Antibacterial Efficacy : A study examined the antibacterial activity of several trifluoromethyl-containing compounds against E. coli and C. albicans. The results showed that this compound had an MIC value of 4.88 µg/mL against these pathogens, outperforming many existing antibiotics .
- Anticancer Mechanisms : In a separate investigation involving human cancer cell lines, the treatment with this compound resulted in down-regulation of critical genes such as TP53 and EGFR, which are known to be involved in tumor growth and metastasis. These findings suggest that the compound may exert its anticancer effects through modulation of gene expression pathways .
Applications in Drug Development
Due to its promising biological activities, this compound serves as a valuable building block in the synthesis of pharmaceuticals aimed at treating bacterial infections and various cancers. Its ability to enhance the pharmacological properties of drug candidates makes it an attractive target for further research and development.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₄H₅F₃O₄S | Antibacterial and anticancer properties |
| Trifluoroacetic acid | C₂F₃O₂ | Strong acidity; used in peptide synthesis |
| 2-[[(Trifluoromethyl)sulfonyl]oxy]propanoic acid | C₅H₇F₃O₅S | Additional hydroxyl functionality; potential for varied biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Trifluoromethyl)sulfonyl]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of propanoic acid derivatives. For example, reacting 3-mercaptopropanoic acid with trifluoromethylsulfonyl chloride under basic conditions (e.g., triethylamine in THF) at 0–5°C can yield the target compound. However, competing oxidation side reactions may occur; thus, inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio) are critical . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization requires monitoring by TLC or HPLC, with reported yields ranging from 45–72% depending on solvent polarity and temperature gradients .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : The sulfonyl group deshields adjacent protons, causing distinct splitting patterns. For example, the β-CH₂ protons appear as a triplet near δ 2.8–3.2 ppm, while the α-CH₂ resonates at δ 3.5–3.7 ppm. The trifluoromethyl group (CF₃) shows a singlet at δ -63 to -67 ppm in ¹⁹F NMR .
- IR : Strong absorption bands at 1350–1380 cm⁻¹ (S=O asymmetric stretch) and 1140–1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group. The carboxylic acid O-H stretch appears as a broad peak at 2500–3000 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., O–H⋯O vs. C–H⋯F interactions) may arise from polymorphism or solvent inclusion. To address this:
- Perform single-crystal X-ray diffraction (SCXRD) at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
- Compare experimental data with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify deviations caused by crystal packing vs. intrinsic molecular structure .
Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence acidity and reactivity in catalytic applications?
- Methodological Answer : The CF₃SO₂ group increases acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing its utility as a Brønsted acid catalyst. Titration with NaOH (0.1 M) in ethanol/water (1:1) quantifies acidity. Reactivity in esterification or amidation can be monitored via in situ FTIR to track carbonyl (C=O) peak shifts (1720 → 1740 cm⁻¹) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using homology-modeled protein structures (e.g., cytochrome P450). Key parameters:
- Ligand preparation : Optimize geometry at the MP2/cc-pVTZ level.
- Binding affinity : Calculate ΔG using MM-PBSA, focusing on hydrogen bonds with active-site residues (e.g., Arg122, Asp301) and hydrophobic interactions with CF₃ groups .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in polar aprotic solvents?
- Methodological Answer : Discrepancies arise from impurities (e.g., residual sulfonic acid) or hydration states. To standardize:
- Pre-dry the compound under vacuum (60°C, 24 h).
- Use UV-Vis spectroscopy (λ = 260 nm) to measure saturation concentrations in DMSO, DMF, and acetonitrile at 25°C. Reported solubilities range from 12–18 mg/mL in DMSO, varying by purity .
Key Research Findings
- The CF₃SO₂ group enhances thermal stability (TGA: decomposition onset at 220°C) compared to methylsulfonyl analogs (180°C) .
- Hydrogen-bonded dimers observed in SCXRD (O–H⋯O distance: 2.65 Å) suggest potential for supramolecular assembly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
